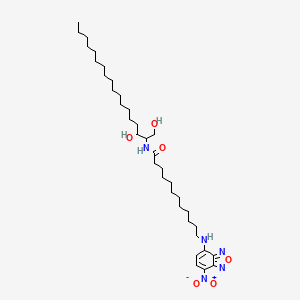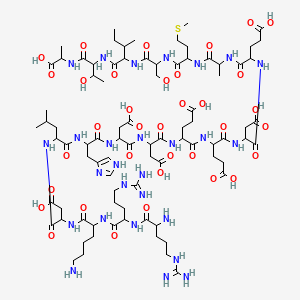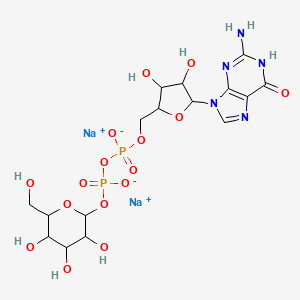
GDP-Man
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is essential for the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol anchors, and bacterial capsular lipopolysaccharides . GDP-mannose is also a precursor for GDP-fucose, another critical sugar nucleotide for glycosylation in eukaryotes and microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the reaction in the cytosol, forming GDP-mannose from mannose-1-phosphate and GTP .
Industrial Production Methods
Industrial production of GDP-mannose often involves recombinant DNA technology. For example, a recombinant Escherichia coli strain over-expressing the genes for glucokinase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase has been constructed to produce GDP-mannose . This method allows for efficient and scalable production of GDP-mannose.
Chemical Reactions Analysis
Types of Reactions
GDP-mannose undergoes various chemical reactions, including:
Epimerization: Conversion to GDP-L-galactose and GDP-L-gulose by GDP-mannose 3,5-epimerase.
Dehydration: Conversion to GDP-4-keto-6-deoxy-mannose by GDP-mannose 4,6-dehydratase.
Common Reagents and Conditions
Epimerization: Requires GDP-mannose 3,5-epimerase enzyme and typically occurs under physiological conditions.
Dehydration: Involves GDP-mannose 4,6-dehydratase and occurs under specific enzymatic conditions.
Major Products
Epimerization: Produces GDP-L-galactose and GDP-L-gulose.
Dehydration: Produces GDP-4-keto-6-deoxy-mannose.
Scientific Research Applications
GDP-mannose has numerous applications in scientific research:
Mechanism of Action
GDP-mannose exerts its effects primarily through its role as a donor of activated mannose in glycosylation reactions. The enzyme GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP . GDP-mannose is then utilized by various glycosyltransferases to transfer mannose residues to target molecules, facilitating the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
GDP-fucose: Another sugar nucleotide critical for glycosylation in eukaryotes and microbial cells.
GDP-glucose: Involved in the biosynthesis of glycogen and other glucose-containing polysaccharides.
Uniqueness
GDP-mannose is unique due to its central role in the biosynthesis of N-linked glycoproteins and glycosylphosphatidylinositol anchors . Unlike GDP-fucose and GDP-glucose, GDP-mannose is also a precursor for the biosynthesis of vitamin C in plants .
Properties
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGKSFNHBWACO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
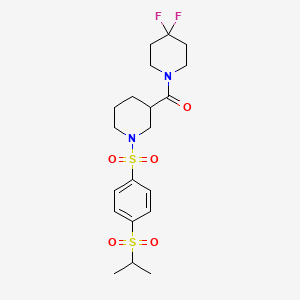
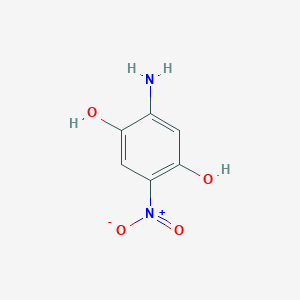
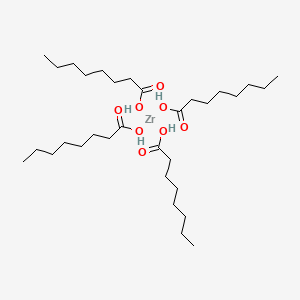

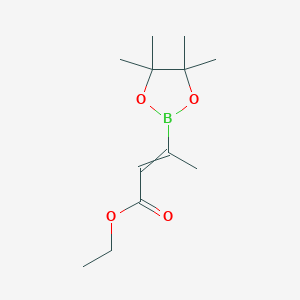
![2-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid](/img/structure/B13400523.png)
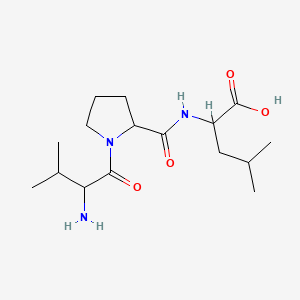
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
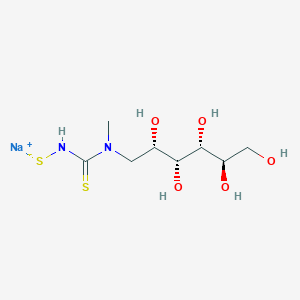
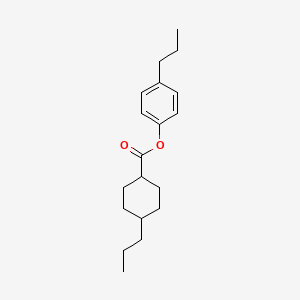
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

